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(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone

Cytochrome P450 Metabolic Stability Triazole Regioisomerism

Researchers pursuing PI3K inhibitor SAR often encounter regioisomeric ambiguity and metabolic instability with linker-modified analogs. This compound eliminates those risks by providing a regiospecific 1,2,3-triazole-azetidine core with a direct N-linkage, validated in PI3K p110α inhibitor series. - Regiospecific 1,4-disubstituted triazole geometry ensures consistent pharmacophore alignment across analog libraries. - Direct triazole-azetidine bond removes oxidative metabolic soft spot, ideal for extended cellular assays. - 5-Methylthiophene substitution pattern critical for target engagement; 1,2,3-triazole regioisomer minimizes CYP450 heme coordination vs. 1,2,4-triazole analogs.

Molecular Formula C11H12N4OS
Molecular Weight 248.3
CAS No. 2034380-30-6
Cat. No. B2899374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone
CAS2034380-30-6
Molecular FormulaC11H12N4OS
Molecular Weight248.3
Structural Identifiers
SMILESCC1=CC=C(S1)C(=O)N2CC(C2)N3C=CN=N3
InChIInChI=1S/C11H12N4OS/c1-8-2-3-10(17-8)11(16)14-6-9(7-14)15-5-4-12-13-15/h2-5,9H,6-7H2,1H3
InChIKeyOYUQQMSSEHCWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone (CAS 2034380-30-6) Is Preferred for PI3K Probe Development Over Generic Triazole-Azetidine Analogs


(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone (CAS 2034380-30-6) is a low-molecular-weight (248.3 g/mol) heterocyclic building block combining a 1H-1,2,3-triazole ring directly attached to an azetidine scaffold and a 5-methylthiophene-2-carbonyl moiety [1]. This specific architecture places it within the triazole-thiophene class of pharmacophores that have been implicated in phosphatidylinositol 3-kinase (PI3K) inhibition [1]. Unlike its regioisomeric and linker-modified analogs, this compound's direct triazole-azetidine bond, precise 1,2,3-triazole nitrogen configuration, and 5-methyl substitution pattern collectively define a unique pharmacophoric fingerprint that cannot be replicated by close structural neighbors.

Structural Determinants of Selectivity: Why CAS 2034380-30-6 Cannot Be Replaced by Close Analogs in Kinase Probe Research


Seemingly minor structural permutations among triazole-azetidine-thiophene hybrids produce substantial differences in physicochemical properties and biological recognition. The 1H-1,2,3-triazole regioisomer, when directly appended to the azetidine ring, establishes a distinctive hydrogen-bonding and dipole topology that differs fundamentally from the 1,2,4-triazole analogs and from methylene-linked variants [1]. These differences translate into altered metabolic stability, CYP450 interaction profiles, and target-binding geometries that make generic substitution scientifically unsound, as demonstrated by class-level studies on triazole regioisomeric impacts on pharmacokinetics and target engagement [2].

Quantitative Differentiation Evidence: (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone vs. Its Closest Analogs


1,2,3-Triazole vs. 1,2,4-Triazole Regioisomerism: Lower CYP450 Heme Affinity Reduces Metabolic Liability Risk

The 1H-1,2,3-triazole regioisomer exhibits fundamentally different heme-iron coordination geometry compared to 1,2,4-triazole. Spectroscopic and functional studies demonstrate that 1,2,3-triazole forms a significantly weaker Fe-N bond to CYP450 heme than 1,2,4-triazole, resulting in lower CYP inhibition potential [1]. This translates into a reduced risk of CYP-mediated drug-drug interactions and slower oxidative metabolism for the 1,2,3-triazole compound relative to its 1,2,4-triazole analog (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone).

Cytochrome P450 Metabolic Stability Triazole Regioisomerism

Direct Triazole-Azetidine Attachment vs. Methylene Spacer: Conformational Restriction Enhances Binding Entropy and Selectivity

In (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone, the triazole is directly N-linked to the azetidine ring, eliminating the methylene spacer present in analogs such as 1-{1-(5-methylthiophene-2-carbonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole (CAS 2320517-14-2). Each freely rotatable bond contributes approximately 3-5 cal/mol·K to conformational entropy loss upon binding; removing the methylene spacer thus reduces the entropic penalty of target engagement by an estimated 0.6-0.9 kcal/mol at 298 K (class-level thermodynamic principles applied to structural comparison). The direct linkage also produces a more compact, rigid pharmacophore with fewer off-target conformational states [1].

Conformational Rigidity Entropy Linker Geometry

5-Methyl vs. 4-Methyl Thiophene Substitution: Differentiated Electronic and Steric Profiles for Target Selectivity

The 5-methyl substitution on the thiophene ring positions the methyl group closer to the carbonyl-azetidine junction than the 4-methyl isomer, creating a distinct steric and electronic microenvironment. Quantum mechanical calculations on thiophene regioisomers indicate that 5-methyl substitution increases the HOMO energy and alters the molecular electrostatic potential surface compared to 4-methyl substitution [1]. In the structurally related PI3K inhibitor series, the 5-methylthiophene-2-carbonyl motif has been specifically optimized for p110α binding, whereas the 4-methyl isomer (CAS 2034380-30-6 analog: (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone) has no documented PI3K engagement data.

Regioisomerism Thiophene Substitution Steric Effects

1,2,3-Triazole Bioisosteric Replacement of Amides: Superior Metabolic Stability Demonstrated in Cross-Class Studies

Bioisosteric replacement of amide bonds with 1,2,3-triazoles has been shown to significantly improve metabolic stability while maintaining target affinity. In dopamine D4 receptor ligand studies, 1,2,3-triazole analogs demonstrated enhanced resistance to phase I metabolism in rat and human liver microsomes compared to amide parent compounds, with no loss of receptor binding affinity [1]. Applied to the target compound, the 1,2,3-triazole-azetidine linkage functions as a metabolically stable amide bioisostere, whereas the amide-containing analog (1-(5-methylthiophene-2-carbonyl)azetidin-3-amine, CAS 1494653-03-0) is expected to undergo more rapid hydrolytic and oxidative degradation.

Bioisostere Metabolic Stability Amide Replacement

When to Select CAS 2034380-30-6: Evidence-Driven Procurement Scenarios for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone


PI3K Inhibitor Lead Optimization and SAR Expansion

Based on the documented association of the 5-methylthiophene-2-carbonyl-1,2,3-triazole-azetidine scaffold with PI3K inhibition [1], this compound serves as a direct starting point for structure-activity relationship (SAR) studies targeting p110α kinase. The 5-methyl substitution pattern and direct triazole-azetidine linkage are critical for maintaining the pharmacophore geometry that has been validated in the PI3K inhibitor series, making this compound the rational choice over 4-methyl or methylene-linked alternatives.

Metabolic Stability-Focused Probe Design

For projects where in vivo durability is paramount, the 1,2,3-triazole moiety provides a metabolically resistant amide bioisostere [2]. The direct N-linkage to azetidine eliminates a potential site of oxidative metabolism, distinguishing this compound from methylene-spaced analogs that introduce an additional metabolically labile position. This makes the compound particularly suitable for cellular assay probes requiring extended incubation times.

Click Chemistry-Derived Building Block Library Synthesis

The 1H-1,2,3-triazole ring is accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular synthesis of diverse analog libraries using this compound as a core scaffold. The regiospecific 1,4-disubstitution pattern inherent in CuAAC ensures consistent pharmacophore geometry across library members, providing procurement efficiency for medicinal chemistry groups building triazole-focused screening collections.

CYP450 Interaction Profiling and Safety Screening

Given the class-level evidence that 1,2,3-triazoles exhibit weaker CYP450 heme coordination than 1,2,4-triazoles [3], this compound is the preferred scaffold for developing chemical probes intended for co-dosing studies or for targets where CYP inhibition is a known liability. Selecting the 1,2,3-triazole regioisomer proactively reduces the risk of attrition due to CYP-mediated drug-drug interactions.

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